N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
Description
N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a benzyl group bearing an ethylsulfanyl moiety at the para position. This structural complexity suggests applications in medicinal chemistry, particularly as an enzyme inhibitor or antimicrobial agent, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-27-14-9-7-13(8-10-14)11-18-22-23-19(26-18)21-17(24)12-25-16-6-4-3-5-15(16)20/h3-10H,2,11-12H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVUVCFVQWQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple reaction steps:
Formation of the oxadiazole ring: : This is usually achieved through the cyclization of a hydrazide with a carboxylic acid or derivative under acidic or dehydrating conditions.
Introduction of the ethylsulfanyl group: : A nucleophilic substitution reaction, where the ethylsulfanyl group is attached to the phenyl ring.
Synthesis of the 2-(2-fluorophenoxy)acetamide moiety: : This involves the reaction between 2-fluorophenol and chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride, which then reacts with an amine to form the acetamide.
Final coupling reaction: : The different parts of the molecule are then coupled together using suitable coupling agents under mild conditions to form the final compound.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. This includes:
Using high-purity reagents and solvents
Maintaining strict temperature control
Employing efficient purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The ethylsulfanyl group can be oxidized to sulfone or sulfoxide derivatives.
Reduction: : Reduction of the oxadiazole ring can lead to the formation of different heterocycles.
Substitution: : Halogenation or nitration of the phenyl ring can yield various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminium hydride are often used.
Substitution: : Nitration typically requires nitric acid and sulfuric acid, while halogenation often uses halogens or N-halosuccinimides.
Major Products Formed
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Reduced heterocyclic compounds.
Substitution products: : Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry
N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide has been investigated for its potential as an anti-cancer agent. The oxadiazole moiety is associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibitory effects on cell proliferation, suggesting that this compound could be a lead for further development in cancer therapeutics .
Antimicrobial Properties
Research has also focused on the antimicrobial activity of oxadiazole derivatives. The incorporation of the ethylsulfanyl group enhances the compound's ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of various oxadiazole derivatives. The findings showed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria .
Material Science
The unique chemical structure of this compound allows it to be explored in material science applications, particularly in the development of organic electronics and photonic devices.
Case Study: Organic Light Emitting Diodes (OLEDs)
Recent advancements have shown that oxadiazole-based compounds can be used as electron transport materials in OLEDs. A study demonstrated that incorporating oxadiazole derivatives improved the efficiency and stability of OLED devices .
Mechanism of Action
The mechanism of action of N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide largely depends on its application:
Molecular Targets and Pathways: : In medicinal chemistry, it may interact with specific enzymes or receptors, influencing biological pathways. The exact molecular targets are often determined through extensive biochemical assays and computational modeling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its combination of ethylsulfanylbenzyl-oxadiazole and 2-fluorophenoxyacetamide moieties. Below is a comparison with structurally related compounds:
Table 1: Key Structural Differences and Similarities
Key Observations:
- Ethylsulfanyl vs.
- Fluorophenoxy vs. Benzofuran/Chlorophenyl: The 2-fluorophenoxy group offers distinct electronic effects compared to bromobenzofuran () or chlorophenyl (), which could modulate binding affinity to enzymes like tyrosinase or COX-2 .
Pharmacological and Functional Comparisons
Table 2: Activity Data for Analogues (Where Available)
Implications for the Target Compound:
- COX-2 Inhibition Potential: The fluorophenoxy group in the target compound shares electronic similarities with the 4-fluorophenyl group in Compound III (), suggesting possible COX-2 affinity .
- Antimicrobial Activity : The ethylsulfanyl group may confer broader-spectrum activity compared to chlorophenyl derivatives (), though this requires experimental validation .
Biological Activity
N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a fluorophenoxy group, and an ethylthio-substituted phenyl moiety. These structural components are significant for its biological activity:
- Oxadiazole Ring : Known for various pharmacological properties, including antimicrobial and anticancer activities.
- Fluorophenoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Ethylthio Group : Potentially increases binding affinity to biological targets.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against several bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Effective | 4 - 32 μg/mL |
| Escherichia coli | Moderate | 64 - 256 μg/mL |
| Candida albicans | Moderate | 64 - 256 μg/mL |
The compound demonstrated effectiveness against Gram-positive bacteria such as S. aureus, including methicillin-resistant strains (MRSA), while showing less efficacy against Gram-negative bacteria like E. coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The following findings highlight its efficacy:
- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma).
- IC50 Values :
- MCF-7: 25.72 ± 3.95 μM
- U87: 45.2 ± 13.0 μM compared to standard drugs like doxorubicin.
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The fluorophenoxy group could modulate receptor activity, impacting signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:
- A study reported that compounds with similar structures showed enhanced antimicrobial activity when specific substituents were introduced .
- Another investigation highlighted the importance of lipophilicity in facilitating cellular uptake, particularly for compounds targeting Gram-positive bacteria .
Q & A
Q. What are the recommended synthetic routes for N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cyclize a thiosemicarbazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Substituent Introduction : Introduce the 4-(ethylsulfanyl)benzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Acetamide Functionalization : React the oxadiazole intermediate with 2-(2-fluorophenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Key Validation : Monitor reaction progress with TLC/HPLC and confirm intermediates via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (e.g., fluorophenyl proton splitting patterns) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, particularly for the oxadiazole ring and fluorophenoxy group (see similar triazole/oxadiazole structures in ).
NMR Spectroscopy :
- ¹³C NMR: Identify oxadiazole C=N carbons (~155–160 ppm) and acetamide carbonyl (~170 ppm).
- ¹⁹F NMR: Detect the 2-fluorophenoxy group (δ ≈ -120 to -130 ppm).
Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
Methodological Answer:
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in oxadiazole formation .
Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) to predict binding affinities. Adjust substituents (e.g., ethylsulfanyl vs. methylsulfonyl) based on hydrophobic interactions .
ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize derivatives .
Q. How should researchers resolve contradictions in bioassay data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Standardize Assay Conditions :
- Control variables: pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Validate cell line viability (e.g., MTT assay) and receptor expression levels .
Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., reference inhibitors).
Data Normalization : Use statistical tools (e.g., ANOVA or Bayesian regression) to account for inter-lab variability .
Q. What strategies are effective for studying the compound’s metabolic stability?
Methodological Answer:
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Experimental Design & Optimization
Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?
Methodological Answer:
Library Design : Vary substituents (e.g., sulfanyl chain length, fluorophenoxy position) using combinatorial chemistry.
Automated Synthesis : Employ parallel reactors (e.g., Chemspeed®) for rapid scale-up .
HTS Workflow :
- Primary screen: 10 µM concentration in 384-well plates.
- Hit validation: Dose-response (1 nM–100 µM) with Z’ factor >0.5 .
Q. What statistical approaches are recommended for optimizing reaction yields?
Methodological Answer:
Design of Experiments (DoE) :
- Factors: Temperature, catalyst loading, reaction time.
- Response surface methodology (RSM) to identify optimal conditions .
Machine Learning : Train models on historical data to predict yields for untested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
